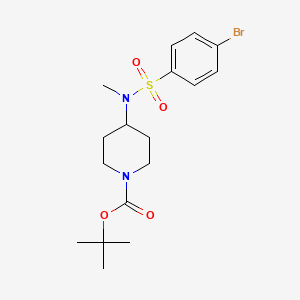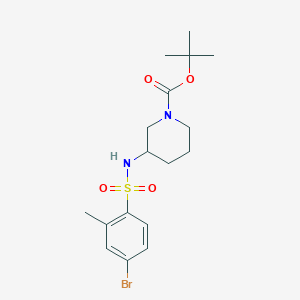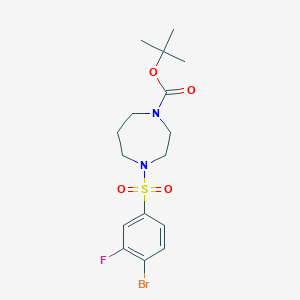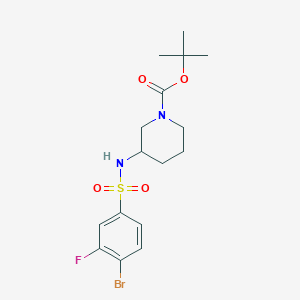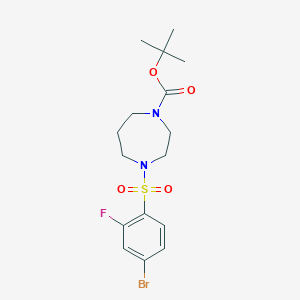
tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate: is a complex organic compound that features a diazepane ring substituted with a tert-butyl carbamate group and a 4-bromo-2-fluorophenylsulfonyl group
Méthodes De Préparation
The synthesis of tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the diazepane ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides under controlled conditions.
Introduction of the tert-butyl carbamate group: This step often involves the reaction of the diazepane intermediate with tert-butyl chloroformate in the presence of a base.
Attachment of the 4-bromo-2-fluorophenylsulfonyl group: This can be accomplished through nucleophilic substitution reactions, where the diazepane intermediate reacts with 4-bromo-2-fluorobenzenesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction reactions: The sulfonyl group can undergo oxidation or reduction under appropriate conditions, leading to the formation of sulfoxides or sulfides.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Medicinal chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological studies: The compound can be used in studies investigating the biological activity of diazepane derivatives, including their interactions with various biological targets.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The diazepane ring may interact with neurotransmitter receptors or enzymes, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 4-(4-bromo-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate include:
tert-Butyl 4-(4-chloro-2-fluorophenylsulfonyl)-1,4-diazepane-1-carboxylate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
tert-Butyl 4-(4-bromo-2-chlorophenylsulfonyl)-1,4-diazepane-1-carboxylate: This compound has a chlorine atom instead of a fluorine atom, which can influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
tert-butyl 4-(4-bromo-2-fluorophenyl)sulfonyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O4S/c1-16(2,3)24-15(21)19-7-4-8-20(10-9-19)25(22,23)14-6-5-12(17)11-13(14)18/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDJEJFQGLSMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one](/img/structure/B8153735.png)
![6-Bromo-3-(2,2-difluoroethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8153743.png)
![6-Bromo-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8153745.png)
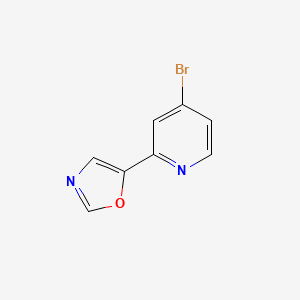
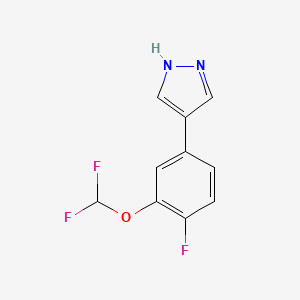
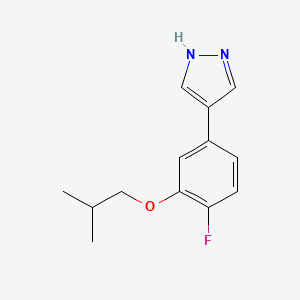
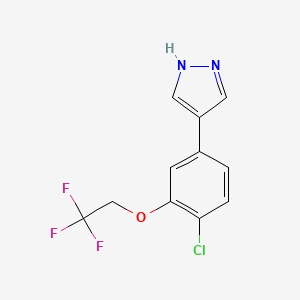
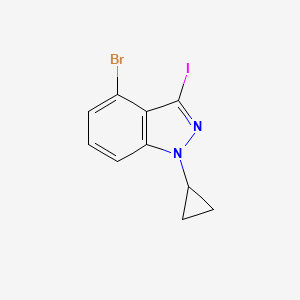
![4-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B8153801.png)
